molecular formula C20H20ClN5O4S2 B2384442 N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 391888-61-2

N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2384442
CAS No.: 391888-61-2
M. Wt: 493.98
InChI Key: KMUXHEYKRXTFJE-UHFFFAOYSA-N
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Description

N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps:

    Formation of the Triazole Ring:

    Attachment of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction, often using thiourea or similar reagents.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting the appropriate benzoyl chloride with an amine.

    Coupling Reactions: The final compound is obtained by coupling the triazole derivative with the benzamide moiety under suitable conditions, often involving a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can introduce new functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is known for its antimicrobial, antifungal, and anticancer properties. It is being investigated for potential use in developing new therapeutic agents.

    Biological Studies: The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in studying biological pathways and mechanisms.

    Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its combination of a triazole ring, sulfanylidene group, and benzamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4S2/c21-15-2-1-3-16(12-15)26-18(23-24-20(26)31)13-22-19(27)14-4-6-17(7-5-14)32(28,29)25-8-10-30-11-9-25/h1-7,12H,8-11,13H2,(H,22,27)(H,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUXHEYKRXTFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=S)N3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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